2-Hydroxyhexylazide

Description

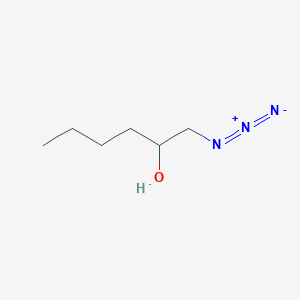

2-Hydroxyhexylazide (C₆H₁₃N₃O) is an organic compound featuring a hexyl chain with a hydroxyl (-OH) group at the second carbon and an azide (-N₃) functional group. Characterization of such compounds typically employs analytical techniques like high-performance liquid chromatography (HPLC) (as validated in ) and spectroscopic methods (e.g., infrared, nuclear magnetic resonance) outlined in .

Properties

Molecular Formula |

C6H13N3O |

|---|---|

Molecular Weight |

143.19 g/mol |

IUPAC Name |

1-azidohexan-2-ol |

InChI |

InChI=1S/C6H13N3O/c1-2-3-4-6(10)5-8-9-7/h6,10H,2-5H2,1H3 |

InChI Key |

VNWZEAGGPLAHAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN=[N+]=[N-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Reactivity

- Azides vs. Hydrazides: Azides (R-N₃) exhibit distinct reactivity compared to hydrazides (R-NH-NH₂), such as 2,4-dichlorophenoxy acetic acid hydrazide (). Azides are prone to Staudinger reactions or Huisgen cycloadditions, whereas hydrazides are often used in condensation reactions. Synthesis of azides typically requires sodium azide (NaN₃), contrasting with the hydrazine hydrate used for hydrazides .

- Hydroxyl-Containing Compounds : Methyl 2-hydroxyacetate () shares a hydroxyl group with 2-Hydroxyhexylazide but lacks the azide moiety. Its ester group confers different solubility and reactivity (e.g., hydrolysis susceptibility) compared to azides .

Analytical Characterization

- Spectroscopic Techniques : Hydralazine Hydrochloride () is analyzed via UV/IR spectroscopy and HPLC, methods applicable to this compound for structural elucidation and purity assessment. For example, azide peaks in IR (~2100 cm⁻¹) distinguish it from amines or hydrazides .

- Chromatography : The HPLC method for Gliclazide () could be adapted for this compound to quantify related substances, though column selection and mobile phases would require optimization for azide stability .

Data Tables

Table 1: Functional Group Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.